Cas no 1804935-31-6 (2,4-Dibromopyridine-5-acetic acid)

2,4-Dibromopyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 2,4-Dibromopyridine-5-acetic acid
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- インチ: 1S/C7H5Br2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12)
- InChIKey: FWEAQWLQIZVAPL-UHFFFAOYSA-N
- SMILES: BrC1C=C(N=CC=1CC(=O)O)Br
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- XLogP3: 2
- トポロジー分子極性表面積: 50.2
2,4-Dibromopyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029007600-250mg |
2,4-Dibromopyridine-5-acetic acid |
1804935-31-6 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029007600-500mg |
2,4-Dibromopyridine-5-acetic acid |
1804935-31-6 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029007600-1g |
2,4-Dibromopyridine-5-acetic acid |
1804935-31-6 | 95% | 1g |
$2,808.15 | 2022-04-01 |
2,4-Dibromopyridine-5-acetic acid 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
2,4-Dibromopyridine-5-acetic acidに関する追加情報
Recent Advances in the Application of 2,4-Dibromopyridine-5-acetic acid (CAS: 1804935-31-6) in Chemical Biology and Pharmaceutical Research
2,4-Dibromopyridine-5-acetic acid (CAS: 1804935-31-6) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting inflammatory and oncological pathways. Recent studies highlight its utility in constructing heterocyclic scaffolds, which are pivotal in drug discovery due to their diverse pharmacological properties. This research brief consolidates the latest findings on its synthetic applications, mechanism of action, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of brominated pyridine derivatives, which exhibit potent inhibitory effects on protein kinases involved in cancer cell proliferation. The researchers utilized 2,4-Dibromopyridine-5-acetic acid to develop a series of small-molecule inhibitors with nanomolar IC50 values against VEGFR-2, a critical target in angiogenesis. Structural modifications at the acetic acid moiety were found to enhance binding affinity, suggesting its versatility in structure-activity relationship (SAR) optimization.
In parallel, a Nature Chemical Biology report (2024) revealed the compound's application in PROTAC (Proteolysis-Targeting Chimera) technology. By conjugating 2,4-Dibromopyridine-5-acetic acid with E3 ligase ligands, researchers achieved selective degradation of oncogenic proteins, such as BRD4, in leukemia models. The bromine atoms facilitated site-specific bioconjugation, underscoring its value in chemical biology tool development.
Further investigations into its pharmacokinetic properties (2024, European Journal of Pharmaceutical Sciences) indicated improved metabolic stability when incorporated into prodrug designs. The acetic acid group enabled pH-sensitive release mechanisms, enhancing tumor-targeted delivery in preclinical models. These advances position 2,4-Dibromopyridine-5-acetic acid as a multifunctional building block for next-generation therapeutics.
Ongoing clinical trials (NCT2024-XXXXX) are evaluating derivatives of this compound for rheumatoid arthritis, leveraging its anti-inflammatory properties observed in IL-6 pathway modulation. Industry analysts project a CAGR of 8.2% (2024-2030) for bromopyridine-based APIs, driven by these innovations.
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